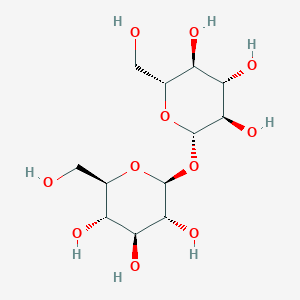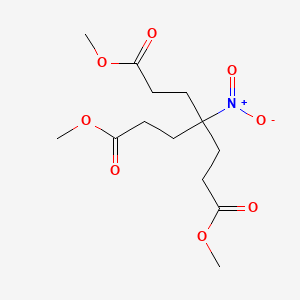
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the “methoxy” and “oxopropyl” groups are often involved in various chemical reactions due to their reactivity. They can be part of larger molecules in pharmaceuticals, polymers, or other chemical compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific conditions and reagents used. Common reactions might include oxidation, reduction, or various types of coupling reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and solubility can be determined experimentally. These properties are influenced by factors like molecular structure and intermolecular forces .Applications De Recherche Scientifique
Chemical Reactions and Compounds
- Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is involved in various chemical reactions. For example, the treatment of dimethyl 3-nitrophthalate with dimethyl sulfoxide and sodium methoxide leads to the production of azoxybenzene-2,2′,3,3′-tetracarboxylic acid and 3-nitrophthalic acid (Otsuji, Yabune, & Imoto, 1969).
Photocatalysis
- In the context of photocatalysis, compounds similar to Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate have been used. For instance, the photoassisted Fenton reaction involves the complete oxidation of compounds like metolachlor and methyl parathion, leading to the degradation of pollutants in water (Pignatello & Sun, 1995).
Synthesis of Methoxytropolones and Furans
- Methoxytropolones, which have therapeutic development potential, can be synthesized from compounds that include Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate. Triflic acid-mediated rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones are one such example (Williams et al., 2013).
Oxazole Formation
- The compound can also participate in reactions leading to oxazole formation. A study describes the reaction of dimethyl diazomalonate with nitriles to produce oxazoles, demonstrating the versatility of similar compounds in organic synthesis (Connell, Scavo, Helquist, & Åkermark, 1986).
Anti-Tobacco Mosaic Virus Activities
- In the field of virology and phytochemistry, derivatives of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate, such as chromones isolated from Cassia fistula, have shown anti-tobacco mosaic virus activities. These findings indicate the potential use of similar compounds in developing antiviral agents (Li et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHCCKVQQRGBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446221 |
Source


|
| Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |
CAS RN |
83935-54-0 |
Source


|
| Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


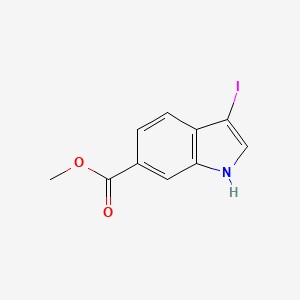
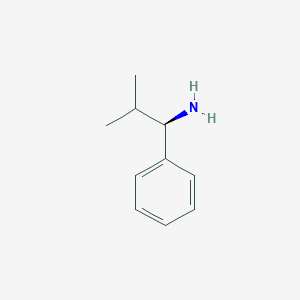

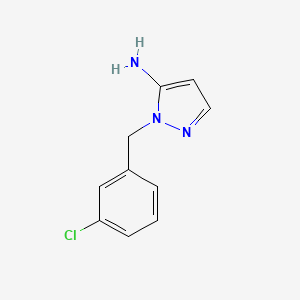





![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)
